5-(3-(4-氟苯基)-1H-吡唑-5-基)-3-(对甲苯基)-1,2,4-噁二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as FPO, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPO has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
科学研究应用
合成与生物学评价
Desai 等人 (2016) 进行的一项研究集中于包含吡啶基 1,3,4-恶二唑基序的氟化吡唑的合成,显示出对耐甲氧西林金黄色葡萄球菌 (MRSA) 的有效抗菌活性和低细胞毒性 (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016)。同样,Shingare 等人 (2022) 合成了苯磺酰胺吡唑恶二唑衍生物,其表现出显着的抗菌和抗结核活性,并得到分子对接研究的支持 (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022)。
细胞色素 P450 介导的应用
Maciolek 等人 (2011) 对 Setileuton(一种与查询分子在结构上相关的化合物)的研究,突出了细胞色素 P450 介导的 1,3,4-恶二唑环打开的新机制,表明其在药物代谢和处置中的重要性 (Maciolek, Ma, Menzel, Laliberté, Bateman, Krolikowski, & Gibson, 2011)。
抗氧化、镇痛和抗炎作用
Faheem (2018) 探索了 1,3,4-恶二唑和吡唑的新型衍生物在毒性评估、肿瘤抑制及其抗氧化、镇痛和抗炎作用方面的计算和药理学潜力,在这些领域显示出有希望的结果 (Faheem, 2018)。
抗菌活性
Rai 等人 (2009) 合成了显示出显着抗菌活性的新型恶二唑,表明此类化合物在开发新的抗菌剂中的潜力 (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009)。
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-fluoroaniline and ethyl acetoacetate. The second intermediate is 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from p-toluidine and ethyl oxalyl chloride. These two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "p-toluidine", "ethyl oxalyl chloride", "coupling agent (e.g. DCC or EDC)" ], "Reaction": [ "Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: 4-fluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid:", "Step 1: p-toluidine is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Coupling of the two intermediates:", "The two carboxylic acids are coupled using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine to form the final product, 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole." ] } | |
CAS 编号 |
1037194-34-5 |
分子式 |
C18H13FN4O |
分子量 |
320.327 |
IUPAC 名称 |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22) |
InChI 键 |
YNOOSZKZSPRTSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。